molecular formula C13H9BrCl2O B7815580 3-Bromophenyl-(2,6-dichlorobenzyl)ether

3-Bromophenyl-(2,6-dichlorobenzyl)ether

Cat. No.: B7815580
M. Wt: 332.0 g/mol
InChI Key: QDENFJGGQCNGGS-UHFFFAOYSA-N
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Description

3-Bromophenyl-(2,6-dichlorobenzyl)ether is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl-(2,6-dichlorobenzyl)ether typically involves the reaction of 3-bromophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromophenol+2,6-Dichlorobenzyl chlorideK2CO3,DMF,RefluxThis compound\text{3-Bromophenol} + \text{2,6-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 3-Bromophenol+2,6-Dichlorobenzyl chlorideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl-(2,6-dichlorobenzyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The ether linkage can be targeted by nucleophiles, leading to the formation of substituted products.

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic substitution: Substituted ethers or phenols.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

3-Bromophenyl-(2,6-dichlorobenzyl)ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromophenyl-(2,6-dichlorobenzyl)ether depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenyl-(2,4-dichlorobenzyl)ether
  • 3-Bromophenyl-(2,5-dichlorobenzyl)ether
  • 3-Bromophenyl-(3,4-dichlorobenzyl)ether

Uniqueness

3-Bromophenyl-(2,6-dichlorobenzyl)ether is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.

Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENFJGGQCNGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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